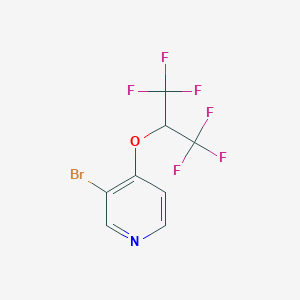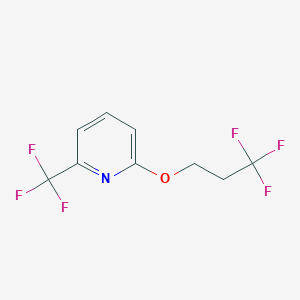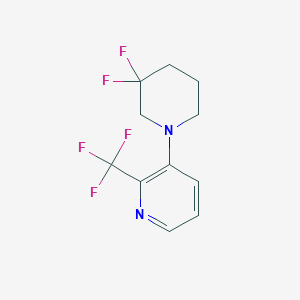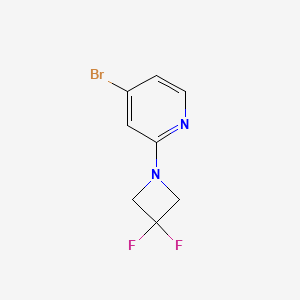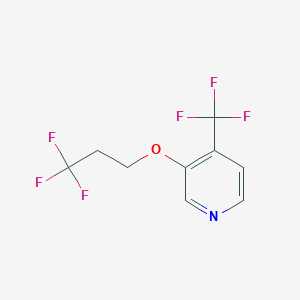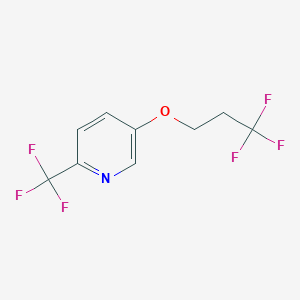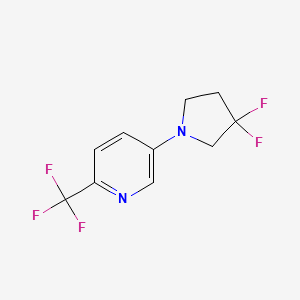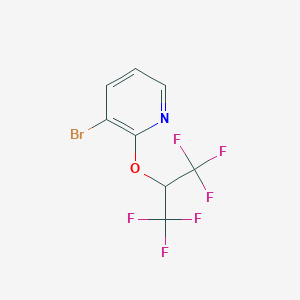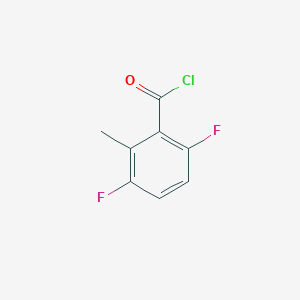![molecular formula C23H31FN2O2 B1411648 1-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-1-ol CAS No. 2109175-55-3](/img/structure/B1411648.png)
1-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-1-ol
Overview
Description
1-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-1-ol, also known as PFBP, is a chemical compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Scientific Research Applications
Neurodegenerative Disease Treatment
This compound has shown promise in the treatment of Parkinson’s disease (PD) , a progressive neurodegenerative disorder. A derivative of this compound, when tested in vivo, demonstrated potent antiparkinsonian activity in various animal models of PD . The modification of the parent compound’s structure could lead to the development of new therapeutic agents that might offer benefits over current treatments like Levodopa, especially in managing the “on-off” syndrome associated with long-term Levodopa use.
Synthesis of Bioactive Molecules
The compound serves as a precursor in the synthesis of bioactive molecules. For instance, it has been used to create derivatives through the epoxide ring-opening reaction with 1-(4-isopropylbenzyl)piperazine, yielding products with significant biological activity . Such derivatives could be further explored for their therapeutic potential in various diseases.
Organic Chemistry Research
In organic chemistry, this compound is of interest due to its complex structure involving a piperazine ring and a fluorophenoxy group. It can be used to study reactions such as ring-opening, which are fundamental in organic synthesis . The compound’s behavior in different chemical environments can provide insights into reaction mechanisms and kinetics.
Development of Antiparkinsonian Agents
Research has indicated that altering the configuration of similar compounds or removing functional groups can diminish their activity. However, adding certain fragments, like thiopropyl and butyl, can yield compounds with high antiparkinsonian activity . This compound could be a starting point for designing new agents with improved efficacy and fewer side effects.
Pharmacological Studies
The compound’s structure allows for modifications that can lead to the discovery of new pharmacophores. Pharmacophores are parts of a molecular structure that are responsible for a drug’s biological activity. By studying this compound, researchers can identify new pharmacophores that could be used in drug design .
properties
IUPAC Name |
3-(4-fluorophenoxy)-1-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O2/c1-18(2)20-5-3-19(4-6-20)17-25-12-14-26(15-13-25)23(27)11-16-28-22-9-7-21(24)8-10-22/h3-10,18,23,27H,11-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRGUDCJQWGVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C(CCOC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Isopropylbenzyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



